N-(4-Amino-2-phenylbenzoyl)methionine methyl ester

Description

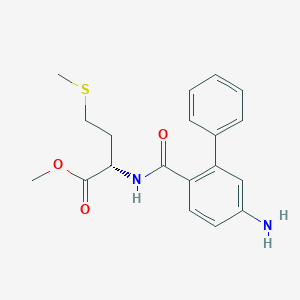

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester (CAS-related synonyms: FTI-277, see ) is a synthetic methionine derivative with a modified benzoyl group. Its structure comprises a methionine backbone linked to a 4-amino-2-phenylbenzoyl moiety via an amide bond, with a methyl ester at the carboxyl terminus. This compound is notable for its role as a farnesyltransferase inhibitor (FTI), with applications in cancer research due to its ability to disrupt Ras protein signaling pathways .

Key structural features include:

- Methionine methyl ester: Enhances lipophilicity and metabolic stability compared to free methionine.

Synthetic routes for analogous compounds (e.g., malonamic acid methyl esters in ) often involve coupling reactions between activated carboxylic acids and amino groups under controlled conditions .

Properties

IUPAC Name |

methyl (2S)-2-[(4-amino-2-phenylbenzoyl)amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-24-19(23)17(10-11-25-2)21-18(22)15-9-8-14(20)12-16(15)13-6-4-3-5-7-13/h3-9,12,17H,10-11,20H2,1-2H3,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSVVHVRYQWPDV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Amino-2-phenylbenzoic Acid

The benzoyl moiety is synthesized via nitration and reduction sequences. Starting with 2-phenylbenzoic acid , nitration is performed using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to favor para-substitution relative to the phenyl group. The nitro intermediate is reduced to the amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol, yielding 4-amino-2-phenylbenzoic acid with >90% purity.

Alternative methods :

Preparation of Methionine Methyl Ester

Methionine methyl ester is synthesized via Fischer esterification. L-Methionine is refluxed with methanol (MeOH) in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds at 60°C for 6 hours, yielding the methyl ester with >85% conversion. Excess methanol and SOCl₂ are removed under reduced pressure, and the product is purified via recrystallization from cold diethyl ether.

Critical considerations :

-

Racemization is minimized by avoiding prolonged heating.

-

Thionyl chloride alternatives like HCl gas or sulfuric acid result in lower yields due to side reactions.

Amide Bond Formation: Coupling Strategies

The final step involves coupling 4-amino-2-phenylbenzoic acid with methionine methyl ester via an amide bond. This requires activation of the carboxylic acid group.

Acyl Chloride Activation

The benzoyl moiety is converted to its acyl chloride using oxalyl chloride (COCl₂) in anhydrous dichloromethane (DCM) at 0°C. The reaction is quenched with methanol, and the acyl chloride is isolated via distillation. Subsequent coupling with methionine methyl ester in DCM, catalyzed by triethylamine (TEA), yields the target compound.

Reaction conditions :

-

Temperature : 0°C to room temperature.

-

Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate).

Carbodiimide-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The benzoyl acid is activated in situ, and methionine methyl ester is added dropwise. After 12 hours at 25°C, the product is extracted with ethyl acetate and washed with brine.

Advantages :

-

Avoids harsh acidic conditions.

-

Higher functional group tolerance.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (4:1) or flash chromatography (SiO₂, gradient elution with hexane:ethyl acetate). Purity is confirmed by HPLC (>98%) and NMR spectroscopy.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, aromatic), 7.45 (m, 5H, phenyl), 4.25 (q, 1H, methionine α-CH), 3.70 (s, 3H, OCH₃).

-

IR (KBr): 3300 cm⁻¹ (N-H stretch), 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acyl chloride coupling | 70–75 | 98 | Scalability |

| EDC/HOBt-mediated | 80–85 | 99 | Mild conditions |

| Microbial reduction | 65 | 95 | Enantioselectivity (if applicable) |

Challenges and Optimization

-

Regioselectivity in nitration : Electron-donating phenyl groups direct nitration to the para position, but meta byproducts (<5%) require careful chromatography.

-

Racemization during esterification : Methionine’s α-carbon is prone to racemization above 70°C; maintaining temperatures below 60°C preserves chirality.

-

Coupling efficiency : EDC/HOBt offers superior yields compared to acyl chloride methods but increases solvent costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester undergoes various chemical reactions, including:

Reduction: The nitro group in the precursor compound can be reduced to an amino group using tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Reduction: Tin(II) chloride in ethyl acetate under reflux conditions.

Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.

Major Products Formed

The major product formed from the reduction of 4-nitro-2-phenylbenzoyl methionine methyl ester is this compound . Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-phenylbenzoyl)methionine methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the activity of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methionine Methyl Ester Derivatives

a) N-Trifluoroacetyl-L-Methionine Methyl Ester

- Structure : Features a trifluoroacetyl (TFA) group instead of the benzoyl moiety.

- Properties: Increased electron-withdrawing effect from TFA enhances resistance to enzymatic degradation but reduces nucleophilicity compared to the amino-substituted target compound.

- Applications : Used as a protected methionine derivative in peptide synthesis .

| Parameter | Target Compound | N-TFA-L-Methionine Methyl Ester |

|---|---|---|

| Substituent | 4-Amino-2-phenylbenzoyl | Trifluoroacetyl |

| Polarity | Moderate (amine group) | High (TFA group) |

| Biological Activity | Farnesyltransferase inhibition | Peptide synthesis intermediate |

b) FTI-277 (Synonym for Target Compound)

- confirms its role as a Ras pathway inhibitor, distinguishing it from non-bioactive methionine esters like those in .

Benzoyl-Containing Methyl Esters

a) N-(4-Nitro-2-sulfamoyl-phenyl)-Malonamic Acid Methyl Ester

- Structure : Contains a nitro and sulfamoyl group on the phenyl ring.

- Properties : The nitro group increases electrophilicity, while the sulfamoyl group enhances solubility in polar solvents.

- Applications : Intermediate in synthesizing antiviral agents like Setrobuvir .

| Parameter | Target Compound | N-(4-Nitro-2-sulfamoyl-phenyl)-Malonamic Acid Methyl Ester |

|---|---|---|

| Substituents | Amino, phenyl | Nitro, sulfamoyl |

| Solubility | Moderate | High (due to sulfamoyl) |

| Application | Cancer research | Antiviral drug intermediate |

Plant-Derived Methyl Esters ()

Compounds like sandaracopimaric acid methyl ester (4) and communic acid methyl esters (8, 9) are diterpenoid esters isolated from Austrocedrus chilensis resin.

- Structural Differences : Polycyclic terpene backbones vs. the linear methionine-benzoyl structure of the target compound.

- Properties : Higher molecular weights (~350–400 g/mol) and lower polarity due to bulky hydrocarbon frameworks.

- Applications : Studied for ecological roles (e.g., plant defense) rather than therapeutic uses .

Chromatographic Behavior of Methyl Esters ()

N-(3,5-dinitrobenzoyl)amino acid methyl esters (e.g., alanine, phenylalanine derivatives) exhibit distinct separation factors (α) in chiral chromatography. The target compound’s 4-amino-2-phenylbenzoyl group may similarly influence chiral recognition, though its separation profile remains unstudied in the provided evidence .

Key Research Findings

- Bioactivity: The target compound’s 4-amino group is critical for farnesyltransferase inhibition, a feature absent in non-amino-substituted analogs like N-TFA derivatives .

- Synthetic Flexibility : Intermediate compounds in demonstrate that substituent variation (e.g., nitro, sulfamoyl) can tailor solubility and reactivity for specific applications .

- Natural vs. Synthetic : Plant-derived methyl esters () highlight structural diversity but lack targeted bioactivity compared to synthetic analogs .

Biological Activity

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester (CAS No. 180977-03-1) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 342.45 g/mol

- Structural Features : The compound contains an amino group, a phenyl ring, and a methionine moiety, which may contribute to its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on available literature:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.

- Receptor Binding : It has been suggested that the structural components of the compound allow it to bind to receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities:

- Cell Growth Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines in vitro, suggesting its potential as a therapeutic agent against tumors.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of autophagy pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Bacterial Inhibition : The compound has demonstrated activity against certain bacterial strains, indicating its potential use in treating infections.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Tumor Models : Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its effectiveness in vivo.

- Toxicity Assessment : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Q & A

Q. What in vitro models are suitable for studying the compound’s metabolic fate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.